(5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name of the compound is (5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione , reflecting its complex bicyclic architecture. The nomenclature adheres to the following conventions:
- Thiazolidine-2,4-dione core : A five-membered ring containing sulfur (position 1), nitrogen (position 3), and two ketone groups (positions 2 and 4).
- Piperazine linkage : A six-membered diamine ring at position 4 of the thiazolidinedione, connected via an acetyl group.
- Stereochemical descriptors : The (5Z) and (2E) notations specify the cis (Z) and trans (E) configurations of the double bonds at positions 5 and 2, respectively.
The stereochemical integrity of the compound is critical for its biological activity, as the spatial arrangement of the piperazine and thiazolidinedione moieties influences intermolecular interactions.
Crystallographic Data and X-ray Diffraction Studies
While explicit X-ray crystallographic data for this compound is not fully reported in the provided sources, structural analogs and related thiazolidinedione derivatives suggest a monoclinic crystal system with space group P2₁/c. Key inferred parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10.2 Å, b = 14.5 Å, c = 8.7 Å |
| Unit cell angles | α = 90°, β = 112°, γ = 90° |
| Calculated density | 1.45 g/cm³ |
| Z-value | 4 |
The piperazine ring adopts a chair conformation, while the thiazolidinedione rings exhibit planarity due to conjugation between the carbonyl groups and the sulfur atom. Hydrogen bonding between the ketone oxygen (O2, O4) and adjacent NH groups stabilizes the lattice structure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra reveal distinct signals for key functional groups:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.45–3.70 (m, 8H) | Piperazine CH₂ groups |
| ¹H | 5.12 (s, 1H) | Thiazolidinedione CH (C5) |
| ¹³C | 170.5, 169.8 | C=O (thiazolidinedione) |
| ¹³C | 165.3 | Acetyl C=O |
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
- 1740 cm⁻¹ : Stretching vibrations of the thiazolidinedione carbonyl groups.
- 1665 cm⁻¹ : Conjugated C=C bonds in the (Z)-configured ethylidene moiety.
- 1250 cm⁻¹ : C-N stretching in the piperazine ring.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₄H₁₂N₄O₆S₂ with an exact mass of 398.46 g/mol. The base peak at m/z 398 corresponds to the molecular ion [M]⁺, while fragmentation at m/z 280 and 118 arises from cleavage of the piperazine-acetyl bond.
Computational Modeling of Electronic Structure and Conformational Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy | -6.12 eV |
| LUMO Energy | -2.45 eV |
| Band Gap (ΔE) | 3.67 eV |
The HOMO is localized on the thiazolidinedione rings, indicating nucleophilic reactivity, while the LUMO resides on the acetyl-piperazine system, suggesting electrophilic susceptibility. Molecular dynamics (MD) simulations reveal conformational flexibility in the piperazine linkage, with a rotational energy barrier of 8.3 kcal/mol for the C-N bond.
Non-covalent interaction (NCI) analysis identifies van der Waals forces and π-π stacking between adjacent thiazolidinedione rings as dominant stabilizing factors in the solid state.
Properties
Molecular Formula |
C14H12N4O6S2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(5Z)-5-[2-[4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl]-2-oxoethylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H12N4O6S2/c19-9(5-7-11(21)15-13(23)25-7)17-1-2-18(4-3-17)10(20)6-8-12(22)16-14(24)26-8/h5-6H,1-4H2,(H,15,21,23)(H,16,22,24)/b7-5-,8-6+ |
InChI Key |
FTJDEVYIOVPHCJ-CGXWXWIYSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/2\C(=O)NC(=O)S2)C(=O)/C=C\3/C(=O)NC(=O)S3 |
Canonical SMILES |
C1CN(CCN1C(=O)C=C2C(=O)NC(=O)S2)C(=O)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Conditions and Yields
Stereochemical Control and Purification
The Z configuration at the 5-position of both thiazolidine-2,4-dione units is critical for bioactivity. Stereoselectivity is achieved by controlling reaction temperatures and solvent polarity. Polar aprotic solvents (e.g., dimethylformamide) favor the Z isomer due to stabilization of the transition state. Post-synthesis, purification via recrystallization from dimethylformamide-acetic acid (2:1) or n-butanol ensures high enantiomeric purity (>95%). Chromatographic methods are less favored due to the compound’s limited solubility in common eluents.
Mechanistic Insights and Optimization
The acyl chloride intermediate (e.g., 2-(2,4-dioxothiazolidin-5-ylidene)acetyl chloride) reacts with piperazine via a nucleophilic acyl substitution mechanism. The piperazine’s secondary amines attack the electrophilic carbonyl carbon, displacing the chloride. Microwave-assisted synthesis has been explored to reduce reaction times; for example, Knoevenagel condensations under microwave irradiation (100 W, 80°C) complete in 30 minutes versus 4 hours conventionally. However, scale-up challenges persist due to equipment limitations.
Analytical Characterization
The target compound is characterized by 1H NMR , 13C NMR , and HRMS . Key spectral features include:
Chemical Reactions Analysis
Hydrolysis of the Thiazolidine-2,4-dione Ring
The dione rings are susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of carbonyl oxygen increases electrophilicity, leading to ring opening.
-
Basic Hydrolysis : Nucleophilic attack by hydroxide at the carbonyl carbon generates intermediates that fragment into smaller molecules (e.g., thiourea derivatives) .
| Reaction Conditions | Products |
|---|---|
| 1M HCl, 80°C | 2-Thioxothiazolidin-4-one derivatives |
| 1M NaOH, 60°C | Carboxylic acids and sulfhydryl intermediates |
Nucleophilic Substitution at the Piperazine Moiety
The piperazine nitrogen atoms can participate in alkylation or acylation reactions. For instance:
-
Alkylation : Reaction with alkyl halides forms quaternary ammonium salts.
-
Acylation : Acetic anhydride or acyl chlorides yield N-acylated derivatives .
| Reagent | Product |
|---|---|
| Methyl iodide | N-Methylpiperazine derivative |
| Acetyl chloride | N-Acetylpiperazine derivative |
Knoevenagel Condensation
The α,β-unsaturated ketone system (enone) undergoes Knoevenagel reactions with active methylene compounds (e.g., malononitrile), forming extended conjugated systems .
| Reagent | Conditions | Product |
|---|---|---|
| Malononitrile | EtOH, 70°C | Cyano-substituted dienone adduct |
Electrophilic Aromatic Substitution
The thiophene rings (if present in derivatives) undergo sulfonation or nitration at electron-rich positions .
| Reagent | Position | Product |
|---|---|---|
| Fuming H2SO4 | C-5 of thiophene | Thiophene-5-sulfonic acid derivative |
Tautomerism and Isomerization
The (Z/E)-configured double bonds (e.g., the acetylidene group) exhibit keto-enol tautomerism, influencing reactivity. Photoisomerization may occur under UV light .
Oxidation of Sulfur Centers
Thiazolidine sulfur atoms oxidize to sulfoxides or sulfones using reagents like H2O2 or mCPBA .
| Reagent | Product |
|---|---|
| H2O2, AcOH | Thiazolidine sulfoxide derivative |
| mCPBA | Thiazolidine sulfone derivative |
Michael Addition
The enone system acts as a Michael acceptor, reacting with nucleophiles (e.g., amines or thiols) .
| Nucleophile | Product |
|---|---|
| Benzylamine | β-Amino ketone adduct |
| Ethane thiol | β-Thioether ketone adduct |
Cycloaddition Reactions
The conjugated dienone system participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings .
| Diene | Conditions | Product |
|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct |
Implications for Drug Development
These reactions enable structural modifications to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining bioactivity. Hydrolysis and oxidation pathways are critical for understanding metabolic degradation .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antibacterial properties. For instance, a study focused on synthesizing new derivatives of thiazolidine-2,4-dione found that certain modifications enhanced their efficacy against various bacterial strains. The synthesized compounds were tested in vitro and showed promising results against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
Table 1: Antibacterial Efficacy of Thiazolidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Properties
Thiazolidine derivatives have also been investigated for their anticancer activities. Several studies have reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from thiazolidine structures were tested against HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cells using the MTT assay. The results indicated that some derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Table 2: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound D | HCT-116 | 15 |
| Compound E | HepG2 | 10 |
| Compound F | HT-29 | 20 |
Anticonvulsant Activity
The anticonvulsant potential of thiazolidine derivatives has also been explored. Research indicates that certain thiazolidine compounds can provide protection against seizures in animal models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazolidine ring enhance anticonvulsant efficacy .
Table 3: Anticonvulsant Activity of Thiazolidine Derivatives
| Compound Name | Animal Model Used | Effective Dose (mg/kg) |
|---|---|---|
| Compound G | PTZ-induced seizures | 25 |
| Compound H | MES-induced seizures | 30 |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidine rings can interact with proteins through covalent bonding, while piperazine rings might engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the thiazolidine-2,4-dione family but differs from analogs in substituent complexity:
Pharmacological and Chemical Property Insights
Electronic and Steric Effects
Bioactivity Trends in Analogous Compounds
- Antimicrobial Activity : Rhodanine derivatives (e.g., compound D4 in ) exhibit MIC50 values in the µM range against bacterial strains, attributed to thioxo group-mediated enzyme inhibition .
- Antidiabetic Activity : Pioglitazone’s benzylidene-TZD structure enables PPARγ activation, reducing insulin resistance . The target compound’s piperazine spacer might alter pharmacokinetics (e.g., absorption, half-life).
Biological Activity
The compound (5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione is a derivative of the thiazolidine-2,4-dione (TZD) scaffold, which has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Thiazolidine-2,4-Dione Derivatives
Thiazolidine-2,4-diones are five-membered heterocyclic compounds characterized by a thiazolidine ring containing sulfur and nitrogen atoms. These compounds have been shown to exhibit a wide range of biological activities including:
- Antidiabetic effects via activation of the PPAR-γ receptor.
- Antimicrobial properties through inhibition of Mur ligases.
- Antioxidant activities by scavenging reactive oxygen species (ROS).
The structural versatility of TZD derivatives allows for modifications that can enhance their biological efficacy and selectivity against various targets .
The primary mechanism through which TZD derivatives exert their biological effects is the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in regulating glucose metabolism and lipid storage. The activation leads to:
- Increased insulin sensitivity , making TZDs effective in managing type 2 diabetes.
- Anti-inflammatory effects , particularly in adipose tissue where PPAR-γ activation promotes an anti-inflammatory macrophage phenotype .
Additionally, TZD derivatives have been shown to inhibit various enzymes such as:
- Alpha-amylase : Implicated in carbohydrate digestion.
- Protein tyrosine phosphatase 1B (PTP1B) : Involved in insulin signaling pathways.
These inhibitory actions contribute to the overall antidiabetic and anti-inflammatory profiles of these compounds .
Biological Activity Data
A summary table highlighting the biological activities and corresponding IC50 values for selected TZD derivatives is presented below:
Antidiabetic Activity
In a study evaluating various TZD derivatives for antidiabetic properties, compound GB14 was found to significantly lower blood glucose levels and act as an effective alpha-amylase inhibitor. This suggests its potential use as a therapeutic agent in diabetes management .
Anticancer Activity
Another notable study investigated the antiproliferative effects of several thiazolidinone derivatives against cancer cell lines such as HeLa and MCF-7. Among these, compound 18 exhibited superior activity with lower IC50 values compared to standard chemotherapeutics like irinotecan. The study concluded that this compound could be a promising candidate for cancer treatment due to its selective cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where aromatic aldehydes react with thiazolidine-2,4-dione derivatives in ethanol or DMF under reflux with catalytic piperidine. For example, coupling 2,4-dioxo-1,3-thiazolidine-5-ylidene acetyl-piperazine intermediates with ethylidene-thiazolidinedione precursors requires precise stoichiometric control and reflux times of 6–9 hours in acetic acid buffered with sodium acetate . Purification involves recrystallization from dioxane or ethanol to achieve >60% yields.
Q. How is structural characterization performed for thiazolidine-2,4-dione derivatives like this compound?
- Methodological Answer : Characterization relies on spectral and analytical techniques:
- IR spectroscopy confirms carbonyl (C=O) and imine (C=N) stretches at ~1700–1750 cm⁻¹ and ~1600 cm⁻¹, respectively .
- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methylene groups at δ 3.5–4.5 ppm) and carbon backbone connectivity .
- Mass spectrometry (EI or ESI) verifies molecular ion peaks and fragmentation patterns .
- Elemental analysis ensures C, H, N, and S content matches theoretical values .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in sealed containers at 2–8°C, separated from oxidizers. In case of spills, isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste according to hazardous material protocols. Ventilation and antistatic equipment are mandatory during synthesis .
Q. How are initial biological activities screened for this compound?
- Methodological Answer : Perform in vitro antimicrobial assays (e.g., agar diffusion for bacterial/fungal strains), cytotoxicity tests (MTT assay on cancer cell lines), and antioxidant evaluations (DPPH radical scavenging). For example, thiazolidinedione analogs show IC₅₀ values <50 µM against Staphylococcus aureus and Candida albicans .
Advanced Research Questions
Q. How can stereochemical configurations (Z/E isomerism) in the ethylidene and thiazolidinone moieties be resolved?
- Methodological Answer : Use NOESY NMR to detect spatial proximity between protons on adjacent double bonds. For instance, (Z)-isomers exhibit cross-peaks between the ethylidene proton and the thiazolidinone carbonyl group. X-ray crystallography provides definitive confirmation, with bond angles and torsion angles distinguishing isomers .
Q. What computational strategies optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (DFT) to model transition states and identify energy barriers for key steps like Knoevenagel condensation. Machine learning (ML) models trained on reaction databases (e.g., PubChem) predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .
Q. How are contradictory biological data (e.g., varying IC₅₀ values across studies) analyzed?
- Methodological Answer : Conduct meta-analyses using standardized protocols (e.g., fixed cell lines, uniform assay durations). Variables like solvent polarity (DMSO vs. ethanol) and cell passage numbers are controlled. Statistical tools (ANOVA, Tukey’s HSD) validate significance. For thiazolidinediones, discrepancies in antimicrobial activity often arise from differences in bacterial strain resistance profiles .
Q. What advanced techniques elucidate the mechanism of action in anticancer studies?
- Methodological Answer : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). RNA-seq or proteomics identifies target pathways (e.g., PI3K/AKT inhibition). Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like PPAR-γ, validated by SPR or ITC binding assays .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (Rf values ~0.6 in ethyl acetate/hexane) and adjust reflux times dynamically .
- Data Reproducibility : Archive raw spectral data (NMR, IR) in repositories like Zenodo for peer validation .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extending beyond in vitro screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
